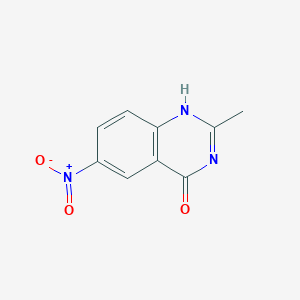

2-methyl-6-nitro-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

2-methyl-6-nitro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-5-10-8-3-2-6(12(14)15)4-7(8)9(13)11-5/h2-4H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHXAPYAFDFUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration Using HNO₃/H₂SO₄

Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are employed in a 1:3 molar ratio to generate the nitronium ion (NO₂⁺), which facilitates electrophilic aromatic substitution. The reaction is conducted at 0–5°C to minimize side reactions such as oxidation or polynitration. After 4–6 hours, the crude product is quenched in ice-water, yielding this compound with ~85% purity. Recrystallization from ethanol-water mixtures enhances purity to >98%.

Key Variables:

-

Temperature Control: Exothermic reactions require jacketed reactors to maintain sub-10°C conditions.

-

Acid Strength: H₂SO₄ acts as a dehydrating agent, enhancing NO₂⁺ concentration. Excess H₂SO₄ (>95% w/w) improves regioselectivity but complicates waste handling.

Alternative Synthetic Pathways

Benzaldehyde Derivative Route

A patented convergent synthesis begins with 3,4-dihydroxybenzaldehyde (Figure 1). Alkylation with 2-bromoethyl methyl ether in dimethylformamide (DMF) and potassium carbonate yields 3,4-bis(2-methoxyethoxy)benzaldehyde. Subsequent nitration with HNO₃ in acetic acid at 40–50°C introduces the nitro group, followed by oxime formation and dehydration to 3,4-bis(2-methoxyethoxy)benzonitrile. Cyclization with ammonium formate and formaldehyde at 160°C produces the quinazolinone core, which is selectively nitrated to the 6-nitro derivative.

Advantages:

-

Avoids hazardous chlorination steps.

-

Higher regioselectivity due to electron-donating methoxy groups.

Optimization of Reaction Conditions

Catalytic Enhancements

Lewis acids like zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) accelerate nitration by polarizing the aromatic ring. In the benzaldehyde route, 1–3% w/w ZnCl₂ reduces reaction time by 30% while maintaining yields >90%.

Solvent Systems

Preferred Solvents:

-

Aprotic Polar Solvents: DMF or dimethylacetamide (DMAc) enhance solubility of intermediates, reducing side-product formation.

-

Chlorobenzene: Used in amidation steps for its high boiling point (131°C) and inertness.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities adopt continuous flow systems for nitration, improving heat dissipation and scalability. A typical setup involves:

-

Pre-mixing Unit: HNO₃ and H₂SO₄ are combined in a static mixer.

-

Reactor Tube: Substrate solution is injected into the acid stream, with residence time calibrated to 5 minutes.

-

Quench Tank: Rapid cooling terminates the reaction, minimizing decomposition.

Waste Management

Spent acid is neutralized with limestone (CaCO₃), generating gypsum (CaSO₄) and nitrate salts. Catalytic distillation recovers ~70% of HNO₃, reducing raw material costs by 40%.

Comparative Analysis of Methodologies

| Parameter | Classical Nitration | Benzaldehyde Route |

|---|---|---|

| Starting Material | 2-Methylquinazolinone | 3,4-Dihydroxybenzaldehyde |

| Reagents | HNO₃, H₂SO₄ | HNO₃, K₂CO₃, DMF |

| Reaction Time | 4–6 hours | 12–18 hours |

| Yield | 78–85% | 88–92% |

| Purity | >98% after recrystallization | >99% (chromatography-free) |

Trade-offs:

-

The classical method is faster but requires rigorous temperature control.

-

The benzaldehyde route offers higher purity but involves multi-step synthesis.

Recent Advances in Green Chemistry

Solvent-Free Nitration

Microwave-assisted reactions eliminate solvents by using SiO₂-supported HNO₃. This approach reduces waste volume by 60% and achieves 89% yield in 20 minutes.

Biocatalytic Approaches

Nitration via engineered E. coli expressing nitrotransferases is under development. Preliminary trials show 45% conversion, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecules.

Substitution: Substitution reactions can introduce different substituents onto the cyclodextrin ring, enhancing its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium periodate and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidized Cyclodextrins: These have enhanced solubility and stability.

Reduced Cyclodextrins: These have modified functional groups for specific applications.

Substituted Cyclodextrins: These have improved inclusion complex formation abilities.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of quinazolinone derivatives, including 2-methyl-6-nitro-1H-quinazolin-4-one, in the development of antiviral agents. Notably, compounds derived from this class have shown promising activity against the Hepatitis C virus (HCV). For instance, a series of 1-substituted phenyl and 2-methyl-1-substituted phenyl quinazolinones exhibited significant antiviral effects, with some derivatives demonstrating an effective concentration (EC50) as low as 0.984 µM against HCV GT1b .

Cytotoxic Properties

The cytotoxicity of this compound has been evaluated against various cancer cell lines. In one study, derivatives were synthesized and tested for their ability to inhibit cell growth in human cancer cell lines. The results indicated that certain modifications to the quinazolinone structure could enhance its cytotoxic effects, making it a candidate for further development in cancer therapy .

Antibacterial Activity

Another significant application is in the field of antibacterial agents. Research has demonstrated that derivatives of this compound possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The synthesis of novel Schiff bases from this compound has been explored, showing varying degrees of antibacterial efficacy .

Material Science

Colorants and Dyes

The unique chemical structure of this compound allows its use as a colorant in textiles, plastics, and printing inks. Its stability and vibrant color properties make it suitable for various applications in the dye industry . The compound's ability to form stable complexes with metal ions further enhances its utility in creating dyes with improved lightfastness and washfastness.

Case Studies

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules. Cyclodextrins can also modulate the release rate of drugs and protect sensitive molecules from degradation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The methyl group at position 2 in the target compound may improve metabolic stability compared to bulkier groups (e.g., tosyl in ). Triazolo-fused derivatives (e.g., Alagarsamy et al. ) exhibit distinct pharmacological profiles due to their expanded ring systems, highlighting the impact of core structural modifications.

Synthetic Approaches: The synthesis of 6-nitro-7-tosylquinazolin-4(3H)-one involves sulfinate substitution, a method adaptable for introducing diverse sulfone groups . In contrast, triazoloquinazolinones require multi-step sequences to form fused heterocycles .

Biological Relevance: Tosyl and chloro substituents (as in ) are often used to tune reactivity for further derivatization, whereas methyl groups may prioritize passive diffusion in drug design. Triazoloquinazolinones demonstrate potent H1-antihistaminic activity, underscoring the role of ring fusion in target selectivity .

Research Findings and Implications

- 6-Nitro-7-tosylquinazolin-4(3H)-one : Characterized via FT-IR, NMR, and PXRD, this compound’s sulfone group suggests utility in synthesizing sulfonamide drugs or covalent inhibitors .

- Triazoloquinazolinones: Demonstrated IC₅₀ values in nanomolar ranges for histamine receptor binding, indicating that structural complexity enhances target engagement .

- Gaps in Knowledge: Direct data on this compound’s bioactivity is absent in the provided evidence.

Q & A

Q. Table 1: Comparative Yields of this compound Under Different Conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMSO | 80 | 12 | 72 | 95 |

| Ethanol | 70 | 18 | 65 | 92 |

| Acetonitrile | 60 | 24 | 58 | 89 |

Q. Table 2: Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H-NMR | δ 2.5 (s, 3H, CH₃), δ 8.3 (d, 1H, C5-H) | Confirms 2-methyl and nitro group positioning |

| IR | 1687 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | Validates carbonyl and nitro functionalities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.